新薯蓣碱

描述

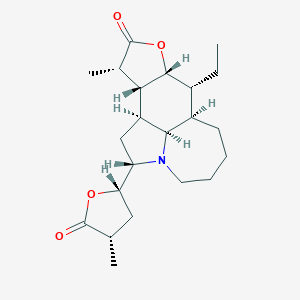

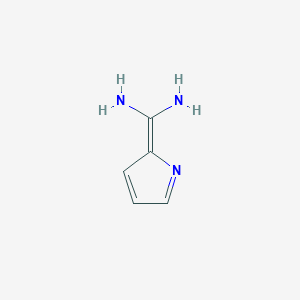

Neotuberostemonine is one of the main antitussive alkaloids in the root of Stemona tuberosa Lour . It is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings .

Molecular Structure Analysis

Neotuberostemonine has a molecular formula of C22H33NO4 and a molecular weight of 375.50 . The molecule contains a total of 64 bonds, including 31 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and several rings of different sizes .Physical And Chemical Properties Analysis

Neotuberostemonine is a solid, white to off-white compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 554.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C .科学研究应用

Pulmonary Fibrosis Treatment

Neotuberostemonine has been studied for its potential to ameliorate pulmonary fibrosis. Research suggests that it may inhibit the differentiation of lung fibroblasts into myofibroblasts, which are a key factor in the development of fibrosis . Additionally, it might impact the loop formed by fibroblasts and macrophages secreting SDF-1 and TGF-β, which are involved in the progression of pulmonary fibrosis .

Anti-Coughing Agent

As an effective antitussive alkaloid extracted from Stemona tuberosa, Neotuberostemonine has been used to suppress coughing. Its pharmacokinetic parameters have been investigated to understand its biodistribution and excretion .

Hypoxia-Induced Fibroblast Activation

Studies have explored the effects of Neotuberostemonine on lung fibroblasts under hypoxic conditions. It appears to have an inhibitory effect on the activation of fibroblasts, which could be beneficial in conditions where hypoxia plays a role .

作用机制

Target of Action

Neotuberostemonine, a natural alkaloid isolated from Stemona tuberosa, primarily targets Hypoxia-Inducible Factor 1-alpha (HIF-1α), Transforming Growth Factor-beta (TGF-β), and Stromal cell-Derived Factor-1 (SDF-1) secreted by macrophages and fibroblasts . These targets play crucial roles in cellular responses to hypoxia and inflammation, and are involved in the regulation of fibroblast activation and differentiation .

Mode of Action

Neotuberostemonine interacts with its targets by suppressing the expression of HIF-1α, TGF-β, and SDF-1 . This suppression is achieved through the regulation of the Phosphoinositide 3-Kinase (PI3K)-dependent Protein Kinase B (AKT) and Extracellular signal-Regulated Kinase (ERK) pathways . The suppression of these targets leads to the inhibition of fibroblast activation and differentiation .

Biochemical Pathways

The biochemical pathways affected by Neotuberostemonine involve the PI3K-dependent AKT and ERK pathways . These pathways are crucial for cell survival, proliferation, and differentiation. By suppressing TGF-β and SDF-1 via these pathways, Neotuberostemonine inhibits the activation and differentiation of fibroblasts, which are key processes in the development of pulmonary fibrosis .

Pharmacokinetics

It’s known that the compound can be orally administered, suggesting good bioavailability

Result of Action

The molecular and cellular effects of Neotuberostemonine’s action include the suppression of HIF-1α, TGF-β, and SDF-1 expression, leading to the inhibition of fibroblast activation and differentiation . In a mouse model of lung fibrosis, Neotuberostemonine effectively attenuated bleomycin-induced pulmonary fibrosis . These results suggest that Neotuberostemonine may be a promising pharmacological agent for the treatment of pulmonary fibrosis .

Action Environment

Hypoxia, or low oxygen levels, is a common condition in many pathological states, including pulmonary fibrosis. Neotuberostemonine’s ability to reverse the effects of hypoxia on lung fibroblasts suggests that its efficacy may be influenced by the oxygen levels in the environment .

安全和危害

属性

IUPAC Name |

(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOGHROCTSEKDY-UEIGSNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316122 | |

| Record name | Neotuberostemonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neotuberostemonine | |

CAS RN |

143120-46-1 | |

| Record name | Neotuberostemonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143120-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neotuberostemonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

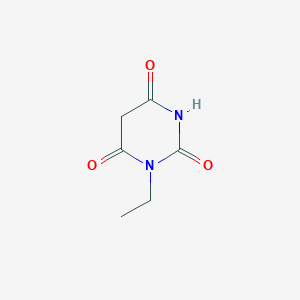

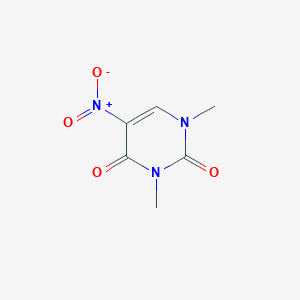

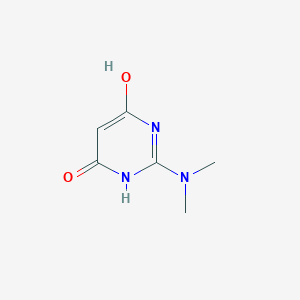

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is neotuberostemonine?

A1: Neotuberostemonine is a bioactive alkaloid primarily found in the roots of Stemona species, particularly Stemona tuberosa. These plants are traditionally used in Asian countries for their antitussive and insecticidal properties. [, ]

Q2: What is the molecular formula and weight of neotuberostemonine?

A2: The molecular formula of neotuberostemonine is C22H31NO4, and its molecular weight is 373.49 g/mol. []

Q3: What are the main structural features of neotuberostemonine?

A3: Neotuberostemonine belongs to the stenine-type of Stemona alkaloids, characterized by a complex tetracyclic pyrrolo[3,2,1-jk][1]benzazepine core structure. [, ]

Q4: How does neotuberostemonine exert its biological effects?

A4: While the precise mechanisms are still being elucidated, research indicates that neotuberostemonine may exert its effects through multiple pathways. For instance, it has been shown to:

- Suppress inflammatory responses: Neotuberostemonine can inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglial cells, suggesting anti-inflammatory activity. []

- Modulate macrophage activity: Studies show that it can attenuate bleomycin-induced pulmonary fibrosis, potentially by suppressing macrophage recruitment and activation. [, ]

- Inhibit osteoclastogenesis: Research indicates it can inhibit osteoclast formation by blocking the NF-κB pathway. []

- Reduce cough reflex: Neotuberostemonine demonstrates significant antitussive activity in guinea pig models, potentially by interacting with the saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus. []

Q5: What are the potential therapeutic applications of neotuberostemonine being investigated?

A5: Based on its observed biological activities, neotuberostemonine is being explored for its potential in treating:

- Pulmonary fibrosis: Preclinical studies indicate its ability to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts. [, ]

- Inflammatory diseases: Its anti-inflammatory properties make it a potential candidate for conditions involving excessive inflammation. []

- Osteoporosis: The inhibition of osteoclastogenesis suggests a possible role in managing osteoporosis. []

- Cough: Its established antitussive effects point towards its potential as a cough suppressant. []

Q6: What analytical techniques are used to identify and quantify neotuberostemonine?

A6: Various analytical methods are employed for neotuberostemonine characterization and quantification, including:

- High-performance liquid chromatography (HPLC): Coupled with diode array detection (DAD) and evaporative light scattering detection (ELSD), HPLC offers a robust method for simultaneous quantification of neotuberostemonine and other alkaloids in Stemona extracts. [, ]

- Thin-layer chromatography (TLC): TLC combined with image analysis enables the detection and quantification of neotuberostemonine in plant extracts. []

- Mass spectrometry (MS): Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are valuable for pharmacokinetic studies and metabolic profiling of neotuberostemonine in biological samples. [, ]

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly 1D and 2D NMR, plays a crucial role in elucidating the structure and stereochemistry of neotuberostemonine and its derivatives. [, , , ]

Q7: What is known about the pharmacokinetics of neotuberostemonine?

A7: Studies in rats using UPLC-MS/MS have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of neotuberostemonine after oral administration of Stemonae Radix. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)

![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)

![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)